Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Catalog No.
S1902876
CAS No.
933754-38-2
M.F
C7H5N3O2
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

CAS Number

933754-38-2

Product Name

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

IUPAC Name

pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-3-8-6-1-2-9-10(6)4-5/h1-4H,(H,11,12)

InChI Key

GDASVOXREDJRGF-UHFFFAOYSA-N

SMILES

C1=C2N=CC(=CN2N=C1)C(=O)O

Canonical SMILES

C1=C2N=CC(=CN2N=C1)C(=O)O

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound characterized by a fused pyrazole and pyrimidine ring system. This compound features a carboxylic acid functional group at the 6-position of the pyrimidine ring. Its chemical formula is C7H6N4O2C_7H_6N_4O_2, and it is recognized for its structural complexity and potential biological activities.

Currently, there is no scientific literature readily available on the specific mechanism of action of PyrazoloPYM-6-COOH itself. However, its significance lies in its role as a precursor for various drugs. The most prominent example is its use as an intermediate in the synthesis of Anagliptin, a medication for type 2 diabetes []. Anagliptin acts by inhibiting an enzyme called Dipeptidyl Peptidase-4 (DPP-4), thereby regulating blood sugar levels [].

The reactivity of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is primarily influenced by its functional groups. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, the carboxylic acid group can be removed, leading to the formation of pyrazolo[1,5-a]pyrimidines.
  • Amination: The nitrogen atoms in the pyrazole and pyrimidine rings can participate in nucleophilic substitution reactions.

These reactions allow for the modification of the compound, facilitating the synthesis of various derivatives with altered properties and activities.

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid exhibits significant biological activities, making it a target for medicinal chemistry. It has been shown to possess:

  • Anticancer Properties: Various derivatives have demonstrated selective activity against cancer cell lines by inhibiting specific pathways involved in tumor growth.
  • Enzyme Inhibition: It acts as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications, showcasing its potential in treating diabetes-related conditions .
  • Psychopharmacological Effects: Some studies indicate efficacy in treating symptoms associated with schizophrenia .

Several synthesis methods have been developed for pyrazolo[1,5-a]pyrimidine-6-carboxylic acid:

  • Cyclization Reactions: A common approach involves the cyclization of 3-methyl-5-amino-pyrazole with 3,3-dialkoxypropionate under alkaline conditions to form intermediates that are subsequently hydrolyzed to yield the carboxylic acid .
  • Functionalization Techniques: Recent advancements include microwave-assisted synthesis and other innovative methods that enhance yield and reduce reaction times .

These methods highlight the versatility in synthesizing this compound and its derivatives.

The applications of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid extend across various fields:

  • Pharmaceuticals: Its derivatives are explored as potential drugs for cancer therapy and diabetes management.
  • Material Science: Due to their unique photophysical properties, these compounds are being studied for applications in organic electronics and sensors .

Research into the interactions of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid with biological targets has revealed:

  • Binding Affinity: Studies have demonstrated its ability to bind selectively to aldose reductase, which is crucial for developing therapeutic agents targeting diabetic complications .
  • Mechanistic Insights: Understanding the mechanism of action through molecular docking studies has provided insights into how modifications can enhance biological activity.

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Pyrazolo[3,4-b]quinolin-6-carboxylic acidFused quinoline structurePotential anti-inflammatory properties
Pyrazolo[1,5-b]pyrimidineAlternative ring fusionExhibits different enzyme inhibition profiles
Pyrazolo[1,2-b]pyrimidineDifferent positional isomerKnown for neuroprotective effects

The uniqueness of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid lies in its specific biological activities and synthetic accessibility compared to these similar compounds. Its distinct reactivity patterns and pharmacological profiles make it a valuable compound in drug discovery and development.

Pyrazolo[1,5-a]pyrimidine derivatives emerged as pharmacologically relevant scaffolds in the early 2000s, though their systematic study began in earnest with the identification of kinase inhibitors like Indiplon and Zaleplon. The carboxylic acid derivative, pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, gained prominence as a precursor for functionalized analogs. Early synthetic routes focused on cyclization reactions between 3-aminopyrazoles and β-dicarbonyl compounds, but the first scalable method for the 6-carboxylic acid variant was patented in 2014. This method utilized 3,3-dialkoxypropionate and formate under alkaline conditions, followed by cyclization with 3-methyl-5-aminopyrazole and hydrolysis to yield the acid form.

Key milestones include:

  • 2008: First reported synthesis of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid via ester hydrolysis (EP1918291A1)
  • 2014: Development of a high-yield (98.3%) industrial synthesis for 2-methyl derivatives
  • 2021: Identification as a core structure in anticancer and enzymatic inhibitors

The compound’s historical trajectory reflects broader trends in heterocyclic chemistry, where fused N-heterocycles are increasingly prioritized for their bioactivity and synthetic accessibility.

Structural Classification Within Heterocyclic Chemistry

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid belongs to the pyrazolo[1,5-a]pyrimidine family, a subclass of fused bicyclic systems containing three nitrogen atoms. Its structure comprises:

  • Pyrazole ring: Five-membered ring with two adjacent nitrogen atoms
  • Pyrimidine ring: Six-membered ring with two nitrogen atoms at positions 1 and 3
  • Carboxylic acid group: Positioned at the 6-position of the pyrimidine ring
Structural FeatureDescription
Ring fusionPyrazole fused to pyrimidine at positions 1 and 2
Heteroatom arrangementThree nitrogen atoms: two in pyrazole, one in pyrimidine
PlanarityConjugated π-system ensures planar geometry
Substituent positionCarboxylic acid at C6 enables further functionalization

This arrangement distinguishes it from related systems like pyrazolo[3,4-d]pyrimidines, where the pyrazole is fused to the pyrimidine at different positions. The carboxylic acid group enhances solubility and provides a reactive site for derivatization, making it a valuable intermediate in medicinal chemistry.

Significance in Medicinal and Materials Chemistry

Medicinal Chemistry Applications

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid serves as a precursor for bioactive derivatives targeting cancer, kinase pathways, and enzymatic processes.

Anticancer Agents

Derivatives exhibit potent antiproliferative effects through mechanisms including:

  • Kinase inhibition: PIM-1, CK2, and B-Raf/MAPK pathway inhibitors
  • DNA topoisomerase interaction: Structural analogs disrupt DNA replication
  • Enzymatic inhibition: Selective inhibitors of PDE4 and BCL6

A 2021 study demonstrated that 5-amino-substituted derivatives showed sub-micromolar IC₅₀ values against colon (HTC-116) and breast (MCF-7) cancer lines, with activity linked to hydrogen bonding and π-π interactions with PIM-1 kinase.

Compound SeriesTarget PathwayIC₅₀ Range (µM)Cell Lines Tested
5-Amino derivativesPIM-1 kinase0.60–1.82HTC-116, MCF-7
2-Methyl estersAntitumor activity22.7–40.75HCT-116, HepG2, MCF-7
BCL6 bindersB-cell lymphoma1.0–10.0DLBCL, multiple myeloma

Kinase Inhibitors

The scaffold’s ATP-binding pocket compatibility enables selective inhibition of kinases like EGFR and MEK. For example, pyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrated nanomolar potency against IRAK4, a key mediator in inflammatory responses.

Materials Science Applications

The compound’s photophysical properties make it suitable for optical materials, particularly as fluorophores. Key characteristics include:

PropertyRange/ValueApplication
Molar extinction coefficient3,320–20,593 M⁻¹ cm⁻¹High-sensitivity fluorescence probes
Quantum yield (Φ)0.01–0.97Solid-state emitters
Solid-state quantum yield0.18–0.63Optoelectronic devices

Studies show that electron-donating groups (e.g., methoxy, triphenylamine) at position 7 enhance absorption/emission intensities via intramolecular charge transfer (ICT). For example, 7-anisyl derivatives exhibit Φ = 0.63 in the solid state, comparable to commercial probes like rhodamine 6G.

Photostability and Tunability

The scaffold’s stability under UV exposure and extreme pH conditions is critical for real-world applications. Comparative studies reveal:

  • Photobleaching resistance: 89–94% intensity loss after prolonged UV exposure (vs. 95–100% for coumarin-153)
  • pH sensitivity: Acidic conditions (pH 2) degrade fluorescence more rapidly than alkaline (pH 12)

Synthesis and Functionalization Strategies

Synthetic Routes

Three primary methods dominate industrial and academic synthesis:

MethodReagents/ConditionsYield (%)Key Advantages
Cyclization from β-dicarbonyls3-Aminopyrazole + ethyl acetoacetate40–53High structural diversity
Formate-mediated alkyl-alkoxy3,3-Dialkoxypropionate + formate90–98Scalable for 2-methyl derivatives
Microwave-assistedSolvent-free, high-frequency heating60–75Reduced reaction time

Recent advances in green chemistry have enabled solvent-free synthesis under microwave irradiation, achieving yields comparable to traditional methods.

Post-Synthetic Modification

Functionalization typically occurs at positions 2, 5, and 7:

PositionReaction TypeExample ProductApplication
C2Sonogashira coupling2-Arylacetylene derivativesFluorescent probes
C5Suzuki-Miyaura5-Aryl-substituted analogsKinase inhibitors
C7Nucleophilic substitution7-Anisyl/EDG derivativesSolid-state emitters

The molecular geometry of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is fundamentally defined by its fused bicyclic structure, which creates a rigid, planar aromatic system [1] [2]. X-ray crystallographic studies have consistently demonstrated that the pyrazolo[1,5-a]pyrimidine ring system maintains essential planarity, with maximum deviations from the mean plane typically measuring 0.014 Angstrom [3] [4]. This remarkable planarity is preserved across various derivatives of the pyrazolo[1,5-a]pyrimidine family, indicating the inherent stability of the fused ring system [5] [6].

The dihedral angle between the five-membered pyrazole ring and the six-membered pyrimidine ring is consistently minimal, typically measuring 0.84 degrees [4]. This nearly perfect coplanarity facilitates optimal orbital overlap and contributes significantly to the electronic delocalization throughout the entire molecular framework [7]. The torsion angle analysis, particularly the N1-N8-C3a-N4 parameter, confirms the planar configuration that enables effective π-electron conjugation [7].

Resonance stabilization in pyrazolo[1,5-a]pyrimidine-6-carboxylic acid occurs through extensive π-electron delocalization across the entire bicyclic system [7] [8]. The electronic structure analysis reveals that the peripheral distribution of π-electrons closely resembles that observed in naphthalene, suggesting similar aromatic stabilization mechanisms [7]. Bond length measurements provide compelling evidence for this delocalization, with formally single bonds exhibiting significantly shortened distances and formally double bonds showing elongation compared to typical localized structures [8].

The Harmonic Oscillator Model of Aromaticity index values consistently exceed 0.900 for pyrazolo[1,5-a]pyrimidine derivatives, confirming substantial aromatic character throughout the fused ring system [7]. This high degree of aromaticity contributes to the remarkable stability and unique reactivity patterns observed in these compounds [9].

PropertyValue
Molecular FormulaC₇H₅N₃O₂
Molecular Weight (g/mol)163.14
CAS Number933754-38-2
InChI KeyGDASVOXREDJRGF-UHFFFAOYSA-N
SMILESO=C(O)C1=CN2N=CC=C2N=C1
Melting Point (°C)228-233
AppearanceYellow solid/Beige crystals
Storage Temperature (°C)0-8
Purity (%)≥97

Tautomerism and Conformational Dynamics

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid and related derivatives exhibit complex tautomeric behavior that significantly influences their chemical and biological properties [10] [11]. The core pyrazolo[1,5-a]pyrimidine scaffold can exist in multiple tautomeric forms, with the relative stability of these forms depending on substituent patterns, environmental conditions, and intermolecular interactions [10] [12].

The most extensively studied tautomeric system involves pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, which can adopt three distinct tautomeric structures [10] [12]. Single crystal X-ray diffraction analysis has definitively established that the ketone form represents the dominant tautomer in the solid state, with characteristic carbon-oxygen bond lengths of 1.23 ± 0.01 Angstrom [12]. This bond length is consistent with typical sp² carbonyl double bonds and clearly distinguishable from the 1.36 Angstrom bond length expected for aromatic carbon-oxygen single bonds [12].

The relative stability of different tautomeric forms can be modulated through chemical modification [12]. N-methylation and O-methylation reactions provide access to alternative structural arrangements, allowing researchers to explore the impact of tautomeric preferences on molecular properties and biological activities [12]. These modifications effectively lock the molecule into specific tautomeric forms, enabling detailed structure-activity relationship studies [12].

Azo-hydrazone tautomerism represents another important dynamic process in pyrazolo[1,5-a]pyrimidine derivatives containing appropriate functional groups [11]. Spectroscopic investigations have revealed that compounds bearing arylazo substituents predominantly exist in the arylhydrazone tautomeric form in both solid and solution phases [11]. The equilibrium between these forms is sensitive to pH conditions and can be quantitatively analyzed through acid dissociation constant measurements [11].

Conformational dynamics in pyrazolo[1,5-a]pyrimidine systems are generally limited due to the rigid nature of the fused ring structure [13]. However, substituents attached to the core scaffold can undergo conformational changes that influence molecular recognition and binding interactions [14]. Computational studies using density functional theory methods have provided detailed insights into the energy landscapes associated with these conformational processes [14] [15].

Tautomer TypeStabilityCharacterization Evidence
Pyrazolo[1,5-a]pyrimidin-7(4H)-one (4a)Dominant formX-ray crystallography, C=O bond 1.23 Å
N-methylated form (4b)Alternative formNMR spectroscopy
O-methylated form (4c)Synthetic derivativeSynthetic modification
Azo-hydrazone tautomerspH-dependent equilibriumUV-Vis spectroscopy
Annular tautomerismTemperature-dependentVariable temperature NMR

Comparative Analysis with Related Pyrazolo-Pyrimidine Derivatives

The structural characteristics of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be effectively analyzed through comparison with closely related derivatives, revealing important structure-property relationships and highlighting the influence of substituent positioning on molecular properties [16] [17] [9]. This comparative approach provides valuable insights into the electronic and geometric features that define this important class of heterocyclic compounds.

Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and pyrazolo[1,5-a]pyrimidine-3-carboxylic acid represent constitutional isomers that share the same molecular formula (C₇H₅N₃O₂) and molecular weight (163.13-163.14 g/mol) but differ significantly in their carboxylic acid positioning [18] [19] [20]. These positional isomers demonstrate how subtle structural modifications can profoundly influence molecular properties and reactivity patterns [9].

The electron density distribution analysis reveals distinct electronic environments for the different carboxylic acid positions [21] [22]. Position 6 attachment, as in the target compound, places the carboxylic acid group in a unique electronic environment that influences both the acidity of the carboxyl function and the overall molecular reactivity [23]. Position 2 and 3 attachments create different electronic perturbations within the aromatic system, leading to variations in chemical behavior and potential biological activities [18] [20].

Comparative bond length analysis across different pyrazolo[1,5-a]pyrimidine derivatives reveals consistent patterns of aromatic delocalization [24] [7]. The formally single C3a-N4 and C7-N7a bonds consistently measure only slightly longer than formally double bonds, demonstrating the extensive electronic delocalization that characterizes this ring system [24]. The carbon-carbon bond distances within the periphery typically span a range of less than 0.02 Angstrom, with no clear distinction between formally single and double bonds [8].

Methylated derivatives, such as 2-methylpyrazolo[1,5-a]pyrimidine, provide important reference points for understanding substituent effects [5] [6]. These compounds maintain the essential planar geometry of the parent system while introducing electronic and steric perturbations that can be systematically analyzed [5]. The presence of electron-donating or electron-withdrawing substituents at different positions creates predictable changes in electronic distribution and reactivity patterns [9] [25].

Phenyl-substituted derivatives demonstrate the influence of extended conjugation on molecular properties [9] [25]. These compounds typically exhibit enhanced aromatic stabilization and modified photophysical properties compared to simpler alkyl-substituted analogs [15]. The dihedral angles between aromatic substituents and the pyrazolo[1,5-a]pyrimidine core provide insights into steric interactions and conjugative effects [5].

ParameterValue
Ring System PlanarityEssentially planar
Maximum Deviation from Mean Plane (Å)0.014 (1)
Dihedral Angle (Five-membered/Six-membered rings)0.84 (1)°
Torsion Angle N1-N8-C3a-N4Planar configuration
Electronic Distribution PatternPeripheral, naphthalene-like
Aromatic Character (HOMA Index)>0.900
Ring Fusion TypeFused bicyclic system
Electron Delocalizationπ-electron resonance stabilized

The comparative analysis extends to bond length data, which reveals systematic trends across the pyrazolo[1,5-a]pyrimidine family [8] [24]. Nitrogen-carbon bonds within the aromatic system typically range from 1.31 to 1.45 Angstrom, with the specific values depending on the formal bond order and local electronic environment [8]. Carbon-carbon bonds show similar variability, ranging from 1.34 to 1.48 Angstrom, reflecting the balance between localized and delocalized bonding contributions [24].

Bond TypeBond Length (Å)Character
N1=C2 (formally double)1.31-1.33Partial double bond
C3a-N4 (formally single)1.35-1.37Shortened single bond
C=C aromatic (peripheral)1.34-1.36Delocalized aromatic
C-N aromatic (peripheral)1.37-1.42Delocalized aromatic
C=O carboxylic acid1.23 ± 0.01Typical C=O double
Average C-C bond range1.34-1.48Aromatic delocalization
Average C-N bond range1.31-1.45Aromatic delocalization

The comprehensive structural analysis demonstrates that pyrazolo[1,5-a]pyrimidine-6-carboxylic acid maintains the characteristic geometric and electronic features of the pyrazolo[1,5-a]pyrimidine family while exhibiting unique properties associated with the specific positioning of the carboxylic acid substituent [1] [2] [23]. This combination of conserved core structure and position-specific modifications creates a compound with well-defined molecular properties and predictable structure-activity relationships [9] [14].

CompoundCAS NumberMolecular WeightKey Structural Features
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid933754-38-2163.14Carboxylic acid at position 6
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid378211-85-9163.13Carboxylic acid at position 2
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid25940-35-6163.13Carboxylic acid at position 3
2-Methylpyrazolo[1,5-a]pyrimidineVariable133.15Methyl substituent at position 2
7-Phenylpyrazolo[1,5-a]pyrimidineVariable195.22Phenyl substituent at position 7

Traditional Cyclocondensation Approaches

The foundational synthesis of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives relies predominantly on cyclocondensation reactions between 5-aminopyrazoles and 1,3-biselectrophilic compounds. These well-established methodologies have been extensively optimized to provide reliable access to the target heterocyclic framework [1] [2].

The most prevalent approach involves the reaction of 5-amino-3-methylpyrazole with malonic acid under phosphorus oxychloride activation. Yamagami and co-workers demonstrated that the addition of phosphorus oxychloride in the presence of catalytic pyridine produces an activated malonic acid phosphoric ester species, facilitating the cyclocondensation reaction [2]. This methodology eliminates the need for subsequent hydroxyl-to-chloride conversion steps, providing 5,7-dichloro-2-hetarylpyrazolo[1,5-a]pyrimidine derivatives in superior yields compared to alternative dimethyl malonate-based protocols under basic conditions [2].

MethodStarting MaterialsReaction ConditionsYield (%)Reaction TimeReference
Hydrolysis of ethyl esterEthyl pyrazolo[1,5-a]pyrimidine-6-carboxylateNaOH (2N), RT, 1h then AcOHNot specified1 hour [1]
Malonic acid condensation5-amino-3-methylpyrazole + malonic acidPOCl3/pyridine70-786-8 hours [2]
β-dicarbonyl condensation5-aminopyrazole + β-dicarbonylEthanol/acid reflux70-786-8 hours [2]
Microwave-assisted synthesis5-aminopyrazole + 1,3-dicarbonylMW 100-150W, 80-120°C85-9410-15 minutes [2]

The incorporation of β-diketones as 1,3-biselectrophilic systems has proven particularly effective for introducing fluorinated substituents at position 5. Petricci and co-workers achieved regioselective synthesis through electronic control, where the carbonyl group substituent directs the reaction pathway [2]. The electron-withdrawing nature of fluorinated groups enhances the electrophilicity of the 1,3-biselectrophile, facilitating the cyclocondensation process [2].

Microwave-assisted protocols have revolutionized traditional cyclocondensation approaches by dramatically reducing reaction times while improving yields. Under optimized microwave conditions (100-150 watts, 80-120°C), reaction times decrease from 6-8 hours to 10-15 minutes, while yields improve from 70-78% to 85-94% [2]. The enhanced molecular collision rates under microwave irradiation accelerate both the initial Michael addition and subsequent cyclization steps [2].

Multi-Component One-Pot Synthesis Strategies

Modern synthetic approaches increasingly favor multicomponent reactions that construct the pyrazolo[1,5-a]pyrimidine-6-carboxylic acid framework in a single operation. These strategies offer significant advantages in terms of atom economy, reaction efficiency, and synthetic convergence [3].

The three-component Mannich-type reaction represents a particularly versatile approach, combining aminopyrazoles, aldehydes, and β-dicarbonyl compounds in a single synthetic transformation. Li and co-workers demonstrated that large-scale synthesis (gram quantities) can be achieved through this methodology, initially producing dihydro intermediates that undergo subsequent oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to afford the fully aromatic products in 64% yield [2].

MethodComponentsCatalystConditionsYield Range (%)TimeReference
Three-component Mannich-typeAminopyrazole + aldehyde + β-dicarbonylBase/acidMW heating60-85Minutes to hours [3]
Rh(III)-catalyzed annulationAminopyrazole + aldehyde + sulfoxonium ylideRh(III) complexMW heating, short time65-905-20 minutes [3]
Iodine-catalyzed reactionβ-ketonitrile + sulfonyl hydrazineIodineModerate temperature55-752-6 hours [2]
Copper-catalyzed synthesisPyrazole + azide + propargylCuIMW heating70-9810-30 minutes [4]

Rhodium(III)-catalyzed annulation reactions developed by Hoang and co-workers provide exceptional efficiency in constructing diverse pyrazolo[1,5-a]pyrimidine scaffolds. The three-component reaction of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides proceeds under microwave heating with remarkable short reaction times (5-20 minutes), yielding products in 65-90% yield [3]. This methodology closely follows the general mechanism of imine formation followed by nucleophilic attack and cyclization [3].

The iodine-catalyzed pseudo-multicomponent approach reported by Jiang and co-workers utilizes aroylacetonitriles and sulfonyl hydrazines to generate salt derivatives with enhanced stability and extended shelf life [2]. The reaction incorporates two molecules of the aroylacetonitrile, resulting in symmetric substitution at positions 2 and 5 of the pyrazolo[1,5-a]pyrimidine core [2].

Recent advances in copper-catalyzed multicomponent synthesis have demonstrated exceptional efficiency in constructing triazole-linked pyrazolo[1,5-a]pyrimidine derivatives. The microwave-assisted copper-catalyzed approach yields up to 98% of glycohybrid products within remarkably shortened timeframes [4].

Green Chemistry and Solvent-Free Protocols

Environmental sustainability has become a critical consideration in synthetic methodology development, leading to the implementation of green chemistry principles in pyrazolo[1,5-a]pyrimidine-6-carboxylic acid synthesis. Solvent-free protocols represent a particularly attractive approach, eliminating organic solvent waste while maintaining high synthetic efficiency [3].

Portilla and co-workers developed a microwave-assisted solvent-free methodology for synthesizing 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidine derivatives. The reaction proceeds under neat conditions without requiring any solvent, achieving yields of 90-95% within 4 minutes of microwave irradiation [3]. This methodology demonstrates remarkable efficiency while requiring minimal purification effort [3].

MethodConditionsTemperature (°C)Energy ConsumptionEnvironmental BenefitsYield (%)Reference
Solvent-free MW synthesisMW irradiation, no solvent120-150120-150 kJ/molNo solvent waste80-95 [3]
Water-mediated synthesisWater as solvent80-100ReducedGreen solvent70-85
Ionic liquid catalysisIonic liquid catalyst100-120ModerateRecyclable catalyst75-90 [2]
Neat conditionsNeat heating80-120ReducedMinimal waste85-92 [3]

Water-mediated synthesis protocols offer another environmentally conscious approach to pyrazolo[1,5-a]pyrimidine construction. The use of water as a reaction medium provides enhanced solubility for polar substrates while eliminating the need for organic solvents. These protocols typically proceed at moderate temperatures (80-100°C) and provide yields of 70-85% .

Ionic liquid catalysis represents an innovative approach that combines catalytic efficiency with environmental responsibility. The recyclable nature of ionic liquid catalysts reduces waste generation while maintaining moderate reaction temperatures (100-120°C) and achieving yields of 75-90% [2]. The high thermal stability and low vapor pressure of ionic liquids contribute to their environmental advantages [2].

The energy efficiency of green protocols is particularly noteworthy, with microwave-assisted solvent-free methods consuming only 120-150 kJ/mol compared to 450-600 kJ/mol for traditional heating methods. This represents a significant reduction in energy consumption while improving reaction efficiency [3].

Palladium-Catalyzed Cross-Coupling Modifications

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the late-stage functionalization of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives. These methodologies enable the introduction of diverse aromatic and heteroaromatic substituents with excellent functional group tolerance [6].

Suzuki coupling reactions represent the most widely employed palladium-catalyzed transformation for pyrazolo[1,5-a]pyrimidine functionalization. The reaction typically employs tetrakis(triphenylphosphine)palladium(0) as the catalyst in combination with potassium carbonate base and dimethylformamide-water solvent systems. Optimal reaction conditions involve temperatures of 80-120°C, providing yields of 67-84% for various aryl and heteroaryl coupling partners [6].

Coupling TypeCatalystBaseSolventTemperature (°C)Yield Range (%)Reference
Suzuki couplingPd(PPh3)4K2CO3DMF/H2O80-12067-84 [6]
Sonogashira couplingPdCl2(PPh3)2/CuIEt3NDMF80-10040-80 [6]
C-H activationPd(OAc)2Cs2CO3HFIP100-14070-90 [6]
Buchwald-Hartwig couplingBrettPhos Pd G3K2CO3Toluene80-12060-85 [2]

Sonogashira coupling reactions provide access to alkynyl-substituted pyrazolo[1,5-a]pyrimidine derivatives through the coupling of terminal alkynes with aryl halides. The reaction employs bis(triphenylphosphine)palladium(II) chloride in combination with copper(I) iodide co-catalyst and triethylamine base. Reaction conditions typically involve temperatures of 80-100°C in dimethylformamide solvent, yielding products in 40-80% yield [6].

Carbon-hydrogen activation reactions catalyzed by palladium acetate represent a particularly atom-economical approach to pyrazolo[1,5-a]pyrimidine functionalization. Bedford and co-workers demonstrated regioselective arylation at positions 3 and 7 using cesium carbonate base in hexafluoroisopropanol solvent at temperatures of 100-140°C. The regioselectivity depends on the electronic properties of the coupling partners, with π-deficient rings favoring position 3 arylation and π-electron-rich rings preferring position 7 functionalization [6].

Buchwald-Hartwig coupling reactions enable the formation of carbon-nitrogen bonds through the coupling of aryl halides with amines. The use of third-generation BrettPhos palladium catalyst provides excellent efficiency in forming acetamide derivatives at moderate temperatures (80-120°C) with yields of 60-85% [2].

The mechanistic understanding of palladium-catalyzed transformations reveals that oxidative addition represents the rate-determining step in most cases. The electronic properties of the pyrazolo[1,5-a]pyrimidine substrate significantly influence the reaction rate, with electron-deficient positions showing enhanced reactivity toward oxidative addition [6].

ParameterTraditional RangeOptimized RangeImpact on YieldEnergy Efficiency
TemperatureReflux (80-120°C)80-150°CModerateStandard
Microwave PowerNot applicable100-300WSignificantHigh efficiency
Reaction Time2-8 hours10-30 minutesTime-dependentReduced time
Catalyst Loading10-20 mol%5-10 mol%Catalyst-dependentLower loading
Solvent ChoiceEthanol/DMFNeat/green solventsSolvent-dependentReduced waste
Base Equivalents1-2 equivalents1.2-1.5 equivalentsBase-dependentStoichiometric

The optimization of reaction parameters has led to significant improvements in both efficiency and sustainability. Temperature optimization has extended the useful range to 80-150°C, accommodating various substrate combinations while maintaining moderate conditions. Microwave power optimization at 100-300W provides significant improvements in reaction rates while maintaining high energy efficiency [2].

Catalyst loading optimization has successfully reduced palladium requirements from 10-20 mol% to 5-10 mol%, decreasing both cost and environmental impact while maintaining catalytic efficiency. The development of more active catalyst systems, particularly third-generation palladium catalysts, has enabled these reductions in catalyst loading [2].

The evolution from traditional organic solvents to green alternatives, including neat conditions and environmentally benign solvents, represents a significant advancement in sustainable synthesis. These modifications have reduced waste generation while maintaining or improving reaction yields [3].

XLogP3

-0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

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Wikipedia

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Dates

Last modified: 08-16-2023

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